molecular formula C10H16N5O12P3S B12384524 Rp-dGTP|AS

Rp-dGTP|AS

Cat. No.: B12384524
M. Wt: 523.25 g/mol
InChI Key: IOCRYHATDKHWPM-DIYBILHSSA-N
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Description

Rp-dGTPαS is a diastereomer of deoxyguanosine triphosphate (dGTP) in which one of the nonbridging oxygen atoms in the α-phosphate group is replaced by sulfur, resulting in a stereochemical configuration designated as Rp. This modification renders Rp-dGTPαS a phosphorothioate analogue that mimics natural dNTP substrates while conferring unique biochemical properties. Rp-dGTPαS interacts with SAMHD1, a dNTP triphosphohydrolase that regulates cellular dNTP levels and restricts viral replication in myeloid cells and resting T-cells . SAMHD1 hydrolyzes Rp-dGTPαS into 2'-deoxyguanosine and triphosphate, a process critical for its antiviral and anticancer functions .

Structural studies reveal that Rp-dGTPαS binds to SAMHD1's allosteric sites (AL1 and AL2) and catalytic site. At AL1, Rp-dGTPαS coordinates a magnesium ion (Mg1) via its α-phosphate oxygen, stabilizing SAMHD1 tetramerization—a prerequisite for catalytic activity . In the catalytic site, Rp-dGTPαS adopts a precatalytic conformation, positioning its scissile Pα–O5′ bond for nucleophilic attack by an Fe–Mg-bridging water molecule . This structural mimicry of canonical dNTPs allows Rp-dGTPαS to serve as both a substrate and a probe for SAMHD1's catalytic mechanism.

Properties

Molecular Formula

C10H16N5O12P3S

Molecular Weight

523.25 g/mol

IUPAC Name

[[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O12P3S/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(25-6)2-24-30(23,31)27-29(21,22)26-28(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,31)(H2,18,19,20)(H3,11,13,14,17)/t4?,5-,6-,30?/m1/s1

InChI Key

IOCRYHATDKHWPM-DIYBILHSSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rp-dGTP|AS involves the modification of 2’-deoxyguanosine triphosphate (dGTP). The key step in the synthesis is the replacement of one of the non-bridging oxygens in the alpha position of the phosphate group with sulfur. This can be achieved through a series of phosphorylation and sulfurization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated synthesizers. The process includes the purification of the final product using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Mechanism of Action

Rp-dGTP|AS exerts its effects by serving as a substrate for the SAMHD1 enzyme complex. The SAMHD1 tetrameric complex facilitates the hydrolysis of this compound into 2’-deoxynucleosides and triphosphates. This hydrolysis process is crucial for regulating cellular deoxynucleoside triphosphate levels and curtailing the replication of viruses such as HIV-1 in CD4+ myeloid lineage and resting T cells .

Comparison with Similar Compounds

Rp-dGTPαS vs. Sp-dGTPαS

The stereochemical configuration of phosphorothioate diastereomers (Rp vs. Sp) profoundly impacts their interactions with SAMHD1:

Property Rp-dGTPαS Sp-dGTPαS Reference
Tetramer Induction Strongly induces SAMHD1 tetramerization via Mg coordination at AL1 and AL2 Fails to stabilize tetramers due to disrupted Mg and hydrogen-bond networks
Catalytic Activity Hydrolyzed by SAMHD1 with reduced kcat (2–3× lower than dNTPs) Not hydrolyzed; acts as a competitive inhibitor (KiKM of Rp-dNTPαS)
Metal Coordination Coordinates Fe and Mg ions via α-phosphorothioate sulfur and oxygen atoms Inverts sulfur/oxygen positions, disrupting Fe–Mg–water coordination
Structural Role Mimics precatalytic dNTP state in active site Adopts nonproductive conformation, blocking catalytic water activation

Key Findings :

  • Tetramerization : Rp-dGTPαS alone or in equimolar mixtures with Sp-dGTPαS induces SAMHD1 tetramerization, whereas Sp-dGTPαS fails to do so . This is attributed to Rp-dGTPαS's ability to coordinate Mg at AL1 and AL2, which is sterically hindered in Sp-dGTPαS due to inverted sulfur/oxygen positions .
  • Hydrolysis Mechanism : Rp-dGTPαS's α-phosphorothioate sulfur coordinates Fe in the active site, enabling hydrolysis. In contrast, Sp-dGTPαS's sulfur disrupts Fe–Mg–water geometry, rendering it refractory to hydrolysis .
Rp-dGTPαS vs. dNMPNPP Inhibitors (e.g., dGMPNPP, dAMPNPP)

Nonhydrolyzable dNMPNPP inhibitors mimic the precatalytic state of dNTPs but lack the γ-phosphate. Comparisons include:

Property Rp-dGTPαS dNMPNPP Inhibitors Reference
Substrate/Inhibitor Role Substrate with measurable kcat and KM Nonhydrolyzable inhibitors; bind active site but block catalysis
Metal Coordination Coordinates Fe–Mg–water cluster for hydrolysis Similar coordination but lack γ-phosphate, preventing catalytic water activation
Structural Mimicry Matches precatalytic dNTP conformation in active site Mimic post-hydrolysis state with γ-phosphate removed

Key Insight : Rp-dGTPαS and dNMPNPP inhibitors share similar binding modes in the SAMHD1 active site. However, Rp-dGTPαS's intact γ-phosphate allows it to proceed through hydrolysis, whereas dNMPNPPs act as dead-end inhibitors .

Rp-dGTPαS vs. Canonical dNTPs (e.g., dATP, dGTP)

Rp-dGTPαS exhibits substrate behavior akin to natural dNTPs but with distinct kinetic and structural properties:

Property Rp-dGTPαS Canonical dNTPs Reference
kcat 2–3× lower (e.g., Rp-dATPαS: kcat ≈ 0.2 s<sup>−1</sup>) Higher (e.g., dATP: kcat ≈ 0.4 s<sup>−1</sup>)
KM Similar to dNTPs (e.g., Rp-dATPαS: KM ≈ 40 µM) Comparable (e.g., dATP: KM ≈ 35 µM)
Metal Dependency Requires Mg²⁺/Fe²⁺ for catalysis; inhibited by Zn²⁺/Cd²⁺ Similar Mg²⁺/Fe²⁺ dependence; Ni²⁺ enhances hydrolysis of both

Mechanistic Implications : The reduced kcat of Rp-dGTPαS suggests steric or electronic effects from the phosphorothioate substitution slow catalysis. However, its KM similarity to dNTPs indicates preserved binding affinity .

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